Product packaging for Glycyl-alanyl-valine(Cat. No.:CAS No. 121428-48-6)

Glycyl-alanyl-valine

Cat. No.: B053304
CAS No.: 121428-48-6
M. Wt: 245.28 g/mol
InChI Key: JRDYDYXZKFNNRQ-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-alanyl-valine is a synthetic tripeptide composed of the amino acids glycine, alanine, and valine. This compound is supplied as a high-purity reagent for research applications, particularly in the fields of nutritional science and biochemistry. Research Applications and Value: The primary research interest in this tripeptide lies in its potential as a more efficient source of amino acids compared to free-form equivalents. Valine is an essential branched-chain amino acid (BCAA) recognized for its role in muscle maintenance and recovery . Research on similar di- and tripeptides suggests that peptides may be absorbed more rapidly through intestinal peptide transporters than free amino acids or larger proteins, indicating a potential advantage for nutritional and metabolic studies . This makes this compound a valuable compound for investigating protein synthesis, tissue repair, and energy metabolism in experimental models. Mechanism of Action: As a peptide, this compound is likely subject to hydrolysis at specific sites within biological systems, releasing its constituent amino acids (glycine, alanine, and valine) for utilization . Valine, as a BCAA, contributes to energy metabolism and serves as a precursor in biosynthetic pathways, such as the penicillin biosynthetic pathway . The catabolism of BCAAs like valine initiates in muscle and can yield intermediates for ATP generation, playing a role in cellular energy supply . Product Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O4 B053304 Glycyl-alanyl-valine CAS No. 121428-48-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121428-48-6

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C10H19N3O4/c1-5(2)8(10(16)17)13-9(15)6(3)12-7(14)4-11/h5-6,8H,4,11H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1

InChI Key

JRDYDYXZKFNNRQ-XPUUQOCRSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN

sequence

GAV

Synonyms

Gly-Ala-Val
glycyl-alanyl-valine

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of Glycyl Alanyl Valine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of peptides. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy reveal a wealth of information about atomic connectivity, spatial arrangement, and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of peptides in solution. It provides atomic-resolution data on molecular conformation, dynamics, and intermolecular interactions.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the starting point for any structural analysis. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is in turn dictated by the peptide's conformation. Assigning each resonance to a specific atom in the Glycyl-alanyl-valine molecule is the first critical step.

The expected chemical shifts for a peptide in a random coil conformation provide a baseline for analysis. Deviations from these values indicate the presence of stable secondary structures, such as turns or extended conformations, where specific protons are shielded or deshielded by nearby functional groups. For instance, the chemical shift of the α-proton (Hα) is particularly sensitive to the backbone dihedral angles (φ and ψ).

Expected ¹H and ¹³C Chemical Shifts for this compound in a Random Coil State

ResidueAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Glycine (B1666218) (Gly) 3.97Cα: 45.3
HN8.32C': 174.9
Alanine (B10760859) (Ala) 4.31Cα: 52.5
1.35Cβ: 19.1
HN8.16C': 177.6
Valine (Val) 4.17Cα: 62.0
2.11Cβ: 32.7
0.95Cγ1/Cγ2: 20.1
HN8.11C': 177.2

Note: These values are estimations based on data for amino acids in random-coil hexapeptides and may vary depending on solvent, pH, and temperature. HN refers to the amide proton and C' to the carbonyl carbon.

While 1D NMR provides chemical shifts, two-dimensional (2D) NMR experiments are essential to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals through-bond scalar (J) couplings between protons, typically those separated by two or three bonds. uzh.ch For this compound, a COSY spectrum would show cross-peaks connecting the amide proton (HN) to the α-proton (Hα) within each amino acid residue. It would also show correlations between the Hα and Hβ protons in alanine and valine, and between the Hβ and Hγ protons in valine. uzh.ch This allows for the unambiguous assignment of protons within each amino acid's spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for determining the 3D structure because it identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. youtube.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. In the context of this compound, NOESY spectra can reveal:

Sequential connectivities: A cross-peak between the Hα of one residue and the HN of the next residue (Hαᵢ to HNᵢ₊₁) confirms the amino acid sequence. duke.edu

Conformational information: Medium- or long-range NOEs between non-adjacent residues can indicate turns or folded structures. For example, an NOE between the glycine Hα and the valine HN could suggest a turn-like conformation.

By combining the through-bond information from COSY with the through-space distance restraints from NOESY, a detailed 3D model of the peptide's preferred conformation in solution can be generated. duke.edu

Peptides are not static molecules; they exist in a dynamic equilibrium of different conformations. Temperature-dependent NMR studies provide powerful insights into these dynamics. nih.gov By recording NMR spectra at different temperatures, one can monitor changes in chemical shifts. The temperature coefficient (dδ/dT) of amide protons (HN) is particularly informative. nih.gov A small temperature coefficient (less negative than -4.5 ppb/K) suggests that the amide proton is involved in a stable intramolecular hydrogen bond, shielding it from the solvent. A larger value indicates that the proton is solvent-exposed. nih.gov

This technique can be used to track the stability of specific hydrogen bonds in this compound, revealing whether it adopts a stable, folded structure or behaves as a flexible chain. Furthermore, changes in NMR line widths and the appearance of new signals with varying temperature can indicate the onset of self-assembly processes, where individual peptide molecules associate to form larger, ordered structures like nanofibers or gels. Studies on related dipeptides have shown that they can form such self-assembled materials. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular vibrations of a peptide. They are particularly sensitive to the peptide backbone conformation and hydrogen bonding, providing valuable information about secondary structure. mdpi.com

The peptide linkage gives rise to several characteristic vibrational bands known as amide bands. The frequencies of these bands are sensitive indicators of the peptide's secondary structure.

Amide I: This band, appearing in the 1600-1700 cm⁻¹ region, is the most sensitive probe for secondary structure. mdpi.com It arises primarily from the C=O stretching vibration of the peptide backbone. The exact frequency of the Amide I band is influenced by hydrogen bonding and the coupling between adjacent peptide groups.

Amide II: Found between 1510 and 1580 cm⁻¹, this band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. Its frequency is also conformationally sensitive.

Amide III: This complex band, located in the 1220-1320 cm⁻¹ range, involves a mixture of C-N stretching, N-H bending, and other vibrations. pitt.edu The frequency of the Amide III band shows a dependence on the backbone dihedral angles, particularly the ψ angle. pitt.edupitt.edu

Characteristic Frequencies of Amide Bands for Different Secondary Structures

Amide Bandα-Helix (cm⁻¹)β-Sheet (cm⁻¹)Turn (cm⁻¹)Random Coil (cm⁻¹)
Amide I 1650–16581620–1640 & 1680-17001660–1695~1645
Amide II 1540–15501510–15301530-1555~1535
Amide III 1260–13001220–1240-1240-1260

Note: These are typical frequency ranges. The exact position of the bands for this compound will depend on its specific conformation and environment.

By analyzing the positions of the Amide I, II, and III bands in the IR and Raman spectra of this compound, researchers can determine the predominant secondary structure elements present, complementing the high-resolution data obtained from NMR spectroscopy.

Polarized IR Linear Dichroism (IR-LD) for Molecular Orientation

Polarized Infrared Linear Dichroism (IR-LD) is a powerful spectroscopic technique for determining the orientation of molecules within a sample. By measuring the differential absorption of linearly polarized infrared light, information about the alignment of specific chemical bonds and functional groups relative to a defined axis can be obtained. This method is particularly valuable for studying the conformational and orientational properties of peptides and proteins, especially in oriented samples such as crystals or stretched films.

A detailed structural and spectroscopic elucidation of small peptides can be achieved using IR-LD. The technique allows for the determination of the spatial orientation of amide groups, which is crucial for understanding the secondary structure of peptides. However, a specific analysis of this compound using polarized IR-LD spectroscopy has not been detailed in the surveyed scientific literature.

Analysis of Amide I′ Band Profiles for Peptide Backbone Dihedral Angles

The Amide I' band in the infrared spectrum of peptides, which primarily arises from the C=O stretching vibration of the peptide backbone, is highly sensitive to the peptide's secondary structure. Analysis of the Amide I' band profile, often in conjunction with Raman spectroscopy, can provide detailed information about the peptide backbone dihedral angles (φ and ψ). This is because the vibrational coupling between adjacent amide groups is dependent on their relative orientation, which in turn is determined by these dihedral angles.

For instance, studies on alanyl-X-alanine tripeptides have demonstrated that the analysis of the Amide I' band, through techniques that exploit the excitonic coupling between the amide modes, can yield the dihedral angles of the central amino acid residue. nih.gov This approach allows for the characterization of preferred conformations, such as extended β-strand or polyproline II-like structures, in aqueous solutions. nih.gov Despite the utility of this technique, a specific analysis of the Amide I' band profile for this compound to determine its backbone dihedral angles in solution is not available in the current body of scientific literature.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Conformational Propensities

Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, turns, and random coils.

UV/Visible Absorption and Luminescence Spectroscopy for Electronic Transitions and Interactions

UV/Visible absorption and luminescence (fluorescence and phosphorescence) spectroscopy are techniques that probe the electronic transitions within a molecule. In the context of peptides, these methods are typically used to study the environment and interactions of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine), which possess chromophores that absorb and emit light in the UV region.

For peptides lacking aromatic residues, such as this compound, the absorption in the far-UV region (below 240 nm) is dominated by the electronic transitions of the amide bonds. While these transitions can be sensitive to conformation, their study is often complicated by the absorption of solvents and buffers in this region. A detailed investigation of the electronic transitions and interactions of this compound using UV/Visible absorption and luminescence spectroscopy has not been reported in the available scientific literature.

X-ray Crystallography and Diffraction Studies

Single Crystal X-ray Diffraction for Atomic-Resolution Structure Determination

Single crystal X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. The synthetic tripeptide Glycyl-L-alanyl-L-valine (GAV) has been crystallized and its structure determined to atomic resolution. nih.gov

The crystal structure reveals that this compound crystallizes in the monoclinic space group P2₁ with two molecules in the unit cell. nih.gov The peptide exists as a zwitterion in the crystal and adopts a near α-helical backbone conformation. nih.gov This conformation is stabilized by a network of hydrogen bonds involving water molecules. One water molecule internally bridges the N-terminal amino group (NH₃⁺) and the C-terminal carboxylate group (COO⁻), facilitating a turn that mimics the completion of a helical turn. nih.gov Two additional water molecules form intermolecular hydrogen bonds, which help to stabilize the packing of the peptide molecules into helical columns within the crystal lattice. nih.gov

The peptide units exhibit significant deviation from planarity. nih.gov The detailed crystallographic data and the backbone and side-chain torsion angles provide a precise description of the solid-state conformation of this compound. nih.gov

Table 1: Crystallographic Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₉N₃O₄·3H₂O
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.052(2)
b (Å) 6.032(2)
c (Å) 15.779(7)
β (°) 98.520(1)
Volume (ų) 757.8
Z 2
Calculated Density (g cm⁻³) 1.312
R index 0.05

Data sourced from Chaturvedi et al. (1991). nih.gov

Table 2: Torsion Angles for this compound

Angle Value (°)
ψ₁ -150.7
φ₂ -68.7
ψ₂ -38.1
φ₃ -74.8
ψ₃₂ -44.9, 135.9
ω₁ -171.3(6)
ω₂ -172.0(6)
χ₂₁ (Valine) -61.7(5)
χ₂₂ (Valine) 175.7(5)

Data sourced from Chaturvedi et al. (1991). nih.gov

Powder X-ray Diffraction for Crystalline Peptide Aggregates

Powder X-ray diffraction (PXRD) is an analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions of a crystalline solid. This method is particularly useful for characterizing materials that are not available as single crystals but as a microcrystalline powder. The diffraction pattern obtained is a fingerprint of the crystalline structure of the compound.

While the single-crystal structure of this compound has been determined, specific studies employing powder X-ray diffraction for the analysis of its crystalline aggregates were not found in the surveyed scientific literature. PXRD could be a valuable tool for routine phase identification and for studying polymorphism in solid-state this compound.

Analysis of Peptide Linkage Geometry and Non-Planarity in Solid State

The geometry of the peptide linkages in this compound, as determined by X-ray crystallography, reveals significant deviations from the idealized planar conformation. This non-planarity is a crucial aspect of its three-dimensional structure. The planarity of a peptide bond is described by the omega (ω) torsion angle, with an ideal trans peptide bond having an ω angle of 180°.

In the solid state, the two peptide bonds of this compound exhibit notable deviations from this ideal planarity. The first peptide bond (Gly-Ala) has an ω1 torsion angle of -171.3°, while the second peptide bond (Ala-Val) has an ω2 torsion angle of -172.0°. These values indicate a significant distortion from a purely planar arrangement. Such deviations are not uncommon in peptide and protein structures and can be influenced by factors such as steric hindrance between side chains and the formation of intramolecular and intermolecular hydrogen bonds.

The backbone torsion angles, phi (φ) and psi (ψ), which describe the rotations around the N-Cα and Cα-C bonds, respectively, further define the conformation of the peptide. In the crystal structure of this compound, these angles contribute to a near α-helical backbone conformation.

Backbone Torsion Angles of this compound in the Solid State
Torsion AngleValue (°)
ψ (Gly)-150.7
φ (Ala)-68.7
ψ (Ala)-38.1
φ (Val)-74.8
ψ (Val)-44.9
ω (Gly-Ala)-171.3
ω (Ala-Val)-172.0

Computational Approaches to Peptide Conformation

Computational chemistry provides powerful tools to investigate the conformational landscape of peptides, offering insights that complement experimental data. These methods allow for the exploration of various possible structures and their relative energies.

Ab Initio Molecular Orbital Calculations for Ground State Structures

For instance, ab initio studies on N-Ac-Ala-Gly-Ala-NHMe have been performed to understand the influence of adjacent chiral residues on the conformation of a central glycine. These calculations typically involve geometry optimization to find the lowest energy conformations. The choice of basis set, such as 6-31G(d), is crucial for obtaining accurate results. Such studies reveal that the interactions between the side chains of the amino acid residues play a significant role in determining the most stable three-dimensional structure. For this compound, the methyl group of alanine and the isopropyl group of valine would be key determinants of its conformational space.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying peptides. DFT calculations can provide insights into the geometric parameters, electronic properties, and vibrational frequencies of this compound.

While a detailed DFT analysis specifically for this compound is not extensively documented, studies on similar dipeptides like L-alanylglycine have utilized DFT (at the B3LYP/6-311+G** level) to investigate equilibrium geometry, bonding features, and harmonic vibrational frequencies. nih.gov Such studies often show good agreement between calculated and experimental data and can reveal details about non-planarity and hydrogen bonding. nih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption spectra. ethernet.edu.et TD-DFT calculations could predict the UV-Vis spectrum of this compound, providing information about its electronic transitions. For example, in studies of other peptides, TD-DFT has been used to simulate and interpret their electronic spectra.

Conformational Space Exploration: Ramachandran Plots and Potential Energy Surfaces

The conformational space of a peptide is often visualized using a Ramachandran plot, which is a two-dimensional plot of the phi (φ) and psi (ψ) backbone dihedral angles. researchgate.net These plots show the sterically allowed and disallowed regions for these angles, providing a powerful tool for analyzing peptide and protein structures.

Potential Energy Surfaces (PES) provide a more detailed view of the conformational landscape by mapping the energy of the molecule as a function of its dihedral angles. arxiv.orgnih.gov Computational studies on tripeptides like triglycine (B1329560) have used methods such as B3LYP/6-31G(2d,p) to calculate their PES. nih.gov These surfaces reveal the locations of energy minima, corresponding to stable conformations, and the energy barriers between them. For this compound, the PES would be more complex than that of triglycine due to the presence of the bulkier alanine and valine side chains, leading to a more rugged energy landscape with distinct low-energy basins.

Prediction of Intrinsic Peptide Backbone Propensities in Solution

The intrinsic conformational propensities of amino acid residues determine the local backbone structure of peptides in solution, particularly in the unfolded state. Experimental techniques like NMR spectroscopy, combined with computational modeling, are used to determine these propensities.

Studies on host-guest tripeptides, such as AXA (where X is the guest residue), have been conducted to determine the intrinsic conformational preferences of different amino acids in an aqueous solution. These studies have shown that different amino acids have varying tendencies to adopt specific conformations, such as the polyproline II (PPII) or β-strand structures.

For the residues in this compound:

Glycine is known for its flexibility and can adopt a wide range of conformations.

Alanine shows a propensity for both PPII and extended β-strand conformations.

Valine , along with other β-branched amino acids, predominantly prefers an extended β-strand conformation.

Therefore, in a solution, the backbone of this compound is expected to be a dynamic ensemble of conformations, with a significant population of extended structures influenced by the valine residue. The conformational equilibrium would be a balance between the intrinsic tendencies of each residue and the interactions with the solvent.

Supramolecular Assembly and Material Science Applications of Glycyl Alanyl Valine

Fundamental Mechanisms of Peptide Self-Assembly

The spontaneous organization of peptides into ordered architectures is governed by a delicate interplay of various factors, from the intrinsic properties of the constituent amino acids to the external environmental conditions. nih.gov This process is primarily driven by a combination of noncovalent interactions. frontiersin.orgnih.govrsc.org

Role of Amino Acid Side Chain Identity and Chirality in Driving Assembly

The identity and arrangement of amino acid side chains within a peptide sequence are critical determinants of its self-assembly behavior. nih.gov The sequence of Glycyl-alanyl-valine, with its combination of a non-chiral glycine (B1666218) and chiral alanine (B10760859) and valine residues, provides a basis for exploring these influences. researchgate.netjaypeedigital.comslideshare.net

The hydrophobicity of the amino acid side chains plays a significant role in driving the assembly process. rsc.org In an aqueous environment, the hydrophobic side chains of alanine and valine tend to minimize their contact with water molecules, leading to aggregation. This hydrophobic effect is a primary driving force for the folding and assembly of many peptides. rsc.orgnih.gov

Chirality, the "handedness" of amino acids (L- or D-isomers), profoundly impacts the supramolecular structures formed. nih.govfrontiersin.orgrsc.orgrsc.orgacs.org While natural proteins are composed almost exclusively of L-amino acids, the introduction of D-amino acids can drastically alter assembly pathways and the resulting morphologies. frontiersin.orgrsc.org For instance, studies on other tripeptides have shown that changing the chirality of a single amino acid can switch the resulting structure from a hydrogel to a non-assembling system, or alter the handedness of the resulting nanofibers. frontiersin.orgrsc.org This is often due to steric hindrances or favorable packing arrangements that are only possible with specific chiral combinations. frontiersin.org In the context of this compound, the specific chirality of its alanine and valine components would dictate the precise geometry of intermolecular interactions, thereby controlling the final assembled architecture. frontiersin.orgrsc.org

Contribution of Noncovalent Interactions: Hydrogen Bonding, Electrostatic Interactions, and π-π Stacking

The stability and order of self-assembled peptide structures are maintained by a network of noncovalent interactions. researchgate.netjaypeedigital.comfrontiersin.orgnih.govrsc.org

Hydrogen Bonding: Hydrogen bonds are fundamental to the formation of secondary structures like β-sheets, which are common motifs in peptide self-assembly. rsc.orgnih.govtandfonline.commdpi.com The amide groups of the peptide backbone in this compound can form extensive intermolecular hydrogen bond networks, acting as a molecular "glue" that holds the assembly together. mdpi.com These interactions are highly directional and contribute significantly to the order and stability of the resulting nanostructures. rsc.org

Electrostatic Interactions: Although this compound itself is a neutral peptide under physiological conditions, electrostatic interactions can be a major driving force in the assembly of charged peptides. frontiersin.orgnih.gov These forces, which include attractions between oppositely charged groups and repulsions between like charges, can dictate the formation of highly ordered and stable nanostructures. nih.gov For this compound, modifications to introduce charged residues would bring electrostatic forces to the forefront of its assembly behavior.

π-π Stacking: This interaction occurs between aromatic rings. While this compound lacks aromatic residues, this interaction is a crucial driving force in the assembly of many other peptides containing amino acids like phenylalanine, tryptophan, or tyrosine. mdpi.comnih.govmdpi.com The ordered stacking of these aromatic rings contributes to the stability of the assembled structures. nih.gov

Influence of Solvent Environment, pH, and Temperature on Assembly Pathways

The self-assembly of peptides is highly sensitive to the surrounding environment. nih.gov

Solvent Environment: The choice of solvent can significantly influence the morphology of self-assembled structures. Different solvents can alter the solubility of the peptide and modulate the strength of hydrophobic interactions, leading to different assembled forms. frontiersin.org

pH: The pH of the solution can affect the charge state of the terminal amino and carboxyl groups of the peptide, as well as any acidic or basic side chains. nih.gov These changes in charge can alter electrostatic interactions and hydrogen bonding patterns, thereby influencing the self-assembly process. frontiersin.orgnih.gov

Temperature: Temperature affects the thermodynamics of self-assembly by influencing the strength of both hydrogen bonds and hydrophobic interactions. nih.govakjournals.comrsc.orgresearchgate.net For some peptides, an increase in temperature can enhance hydrophobic interactions and drive the formation of more ordered structures like nanofibers. nih.gov Conversely, for other systems, higher temperatures can disrupt hydrogen bonds and lead to the disassembly or collapse of fibrillar structures. nih.govakjournals.comresearchgate.net The specific response to temperature is system-dependent, highlighting the complex interplay of forces that govern peptide self-assembly. researchgate.net

Morphological Diversity of Self-Assembled Structures

The self-assembly of peptides like this compound can give rise to a rich variety of well-defined nanostructures. The final morphology is a direct consequence of the molecular-level interactions and the environmental conditions during assembly. nih.gov

Formation of Nanofibers, Nanotubes, Fibrils, and Sheets

Short peptides have been shown to self-assemble into a diverse array of one-dimensional and two-dimensional nanostructures. nih.gov

Nanofibers and Fibrils: These are elongated, high-aspect-ratio structures that are commonly observed in peptide self-assembly. frontiersin.orgrsc.orgrsc.orgtandfonline.com They are typically formed through the hierarchical assembly of β-sheet-rich structures. rsc.orgrsc.org The formation of amyloid-like fibrils is a well-known example of this process. tandfonline.com Studies on various tripeptides have demonstrated their ability to form such fibrillar networks. nih.gov

Nanotubes: Hollow, cylindrical structures known as nanotubes can also be formed by the self-assembly of peptides. nih.govfrontiersin.org The specific molecular packing, often involving a helical arrangement of the peptide monomers, leads to the formation of a tubular morphology. frontiersin.org

Sheets: Two-dimensional, sheet-like structures can be formed through the lateral association of peptide fibrils or through direct assembly into a planar architecture. rsc.orgnih.gov These sheets can be extensive and are often stabilized by a dense network of hydrogen bonds. rsc.org

The specific morphology adopted by this compound would depend on the precise conditions of assembly, with the potential to form any of these structures under the right circumstances.

Fabrication of Peptide-Based Hydrogels and Supramolecular Networks

The self-assembly of peptides can lead to the formation of three-dimensional networks that can entrap large amounts of water, forming hydrogels. frontiersin.orgmdpi.comrsc.orgrsc.orgnih.govresearchgate.net

Hydrogels: These are highly hydrated, porous materials with applications in areas such as tissue engineering and drug delivery. rsc.orgrsc.org The formation of a hydrogel is dependent on the ability of the self-assembled nanofibers or fibrils to form a physically cross-linked network that spans the entire volume of the solvent. rsc.org The mechanical properties of these hydrogels can be tuned by altering the peptide sequence or the assembly conditions. rsc.org Several studies have focused on designing tripeptides that can form stable hydrogels at physiological pH. rsc.orgresearchgate.net

Supramolecular Networks: At a more fundamental level, the self-assembly of this compound results in the formation of a supramolecular network. This network is held together by the cumulative effect of the noncovalent interactions discussed earlier. akjournals.com The architecture of this network, whether it is fibrillar, tubular, or sheet-like, ultimately determines the macroscopic properties of the resulting material, such as its ability to form a hydrogel.

Strategies for Tuning Self-Assembly Morphologies through External Cues

The self-assembly of peptides like this compound into well-defined nanostructures is a process governed by a delicate balance of non-covalent interactions. External stimuli can be strategically employed to direct this process and control the final morphology of the assembled materials. researchgate.net Key external cues include pH, temperature, and solvent composition. researchgate.netresearchgate.net

The composition of the solvent system also plays a pivotal role. The introduction of organic solvents, such as ethanol, into an aqueous solution can modulate the dielectric constant of the medium and the solvation of the peptide, which in turn affects the hydrophobic and hydrogen-bonding interactions essential for self-assembly. rsc.org By carefully manipulating these external factors, researchers can fine-tune the size, shape, and properties of the resulting supramolecular structures, creating materials tailored for specific applications. researchgate.net

Kinetic and Thermodynamic Characterization of Self-Assembly Processes

Understanding the kinetic and thermodynamic driving forces behind the self-assembly of this compound is crucial for controlling the formation of desired supramolecular architectures. The process of gelation, a common outcome of peptide self-assembly, is often studied to elucidate these parameters. nih.gov

Thermodynamics: The self-assembly of peptides is typically an entropically driven process, often characterized by a negative Gibbs free energy change. The hydrophobic effect, where nonpolar residues like valine and alanine minimize contact with water, is a major contributor. This leads to the formation of an ordered peptide assembly and a corresponding increase in the entropy of the surrounding water molecules. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding and assembly, providing insights into the enthalpy (ΔH) and entropy (ΔS) changes.

Kinetics: The kinetics of self-assembly describe the rate at which monomers associate to form larger structures. This can be a complex process involving nucleation and growth phases. researchgate.net Techniques like fluorescence spectroscopy, using probes that change their emission properties upon binding to assembling structures, can monitor the process in real-time. The rate of gelation can be influenced by factors such as peptide concentration, temperature, and pH. nih.gov For example, in some systems, gelation time increases with temperature up to a certain point, after which it may decrease. nih.gov Kinetic studies reveal the mechanism of assembly, which can range from simple isodesmic (step-growth) to more complex nucleated polymerization. researchgate.net

A study on the solid-state cyclization of L-alanyl-L-valine, a related dipeptide, demonstrated the use of non-isothermal kinetic approaches to determine the activation energy and the optimal kinetic model for the reaction. researchgate.netrsc.org Such analyses provide fundamental knowledge for controlling solid-state reactions and designing new materials. rsc.org

Advanced Microscopy and Rheology for Supramolecular Architectures

A suite of advanced analytical techniques is employed to characterize the morphology, structure, and mechanical properties of this compound assemblies at multiple length scales.

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the nanoscale topography of self-assembled peptide structures. orientjchem.orgorientjchem.org It allows for the direct imaging of individual nanofibers, ribbons, and other morphologies on a substrate, providing data on their dimensions, such as height and width. acs.org For example, AFM has been used to study the morphology of films of di- and tripeptides, revealing how the substrate (hydrophilic vs. hydrophobic) can influence the resulting film structure. orientjchem.orgorientjchem.org

Beyond imaging, AFM can probe the mechanical properties of these nanostructures. researchgate.net By using the AFM tip to indent the material, one can obtain information about its stiffness and elasticity. This is particularly valuable for characterizing hydrogels, where the mechanical properties are critical for their potential applications. researchgate.net For instance, AFM has been used to demonstrate how the incorporation of other molecules can improve the indentation characteristics of a hydrogel. researchgate.net

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of self-assembled peptide materials. researchgate.netunimi.it It is particularly effective for visualizing the fibrillar networks that often form within hydrogels. researchgate.net TEM images can reveal the length, diameter, and twisting of nanofibers, offering insights into the hierarchical self-assembly process. researchgate.net For example, combined TEM and AFM analysis has shown that the size of peptide nanostructures can be dependent on the peptide concentration. researchgate.net

Staining techniques, often using heavy metal salts, are typically required to enhance the contrast of the organic peptide structures against the background. acs.org TEM has been instrumental in confirming the formation of nanofibrillar structures in various self-assembling peptide systems. researchgate.net

Rheology is the study of the flow and deformation of matter, and it is a critical tool for characterizing the mechanical properties of peptide hydrogels. researchgate.net Rheological measurements provide quantitative data on the viscoelastic properties of a material, including its storage modulus (G'), which represents the elastic component, and its loss modulus (G''), which represents the viscous component. unimi.it

For a material to be considered a gel, the storage modulus must be significantly higher than the loss modulus, indicating a solid-like behavior. unimi.it Rheological studies can monitor the gelation process over time, providing kinetic information about the formation of the gel network. nih.gov Furthermore, frequency sweep and strain sweep experiments reveal the mechanical stability and shear-thinning properties of the hydrogel. unimi.itresearchgate.net This information is vital for applications where the material may be subjected to mechanical stress, such as in injectable drug delivery systems or as scaffolds for tissue engineering. nih.gov

Biochemical Interactions and Enzymatic Studies Involving Glycyl Alanyl Valine

Enzymatic Degradation and Hydrolysis Mechanisms

The breakdown of peptides is a fundamental biological process. The enzymatic degradation of Gly-Ala-Val is governed by the specificity of various peptidases and the influence of its amino acid sequence on microbial enzyme activity.

The susceptibility of Glycyl-alanyl-valine to enzymatic cleavage is determined by the substrate specificity of different classes of peptidases. Intestinal enzymes play a crucial role in the final stages of protein digestion. Studies on hamster intestine have indicated that the final hydrolysis of the dipeptide alanyl-valine occurs deep within the intestinal epithelial cell's brush-border. nih.gov

However, not all enzymes are capable of hydrolyzing this tripeptide. For instance, a staphylolytic enzyme produced by the bacterium Aeromonas hydrophila was found to not act on glycyl-DL-valine, indicating a high degree of specificity. core.ac.uk Similarly, the specificity of dipeptidyl peptidase IV, an enzyme that often cleaves peptides with proline or alanine (B10760859) in the penultimate position, highlights the importance of amino acid composition for enzyme action. umich.edu

Tripeptidyl peptidases, which sequentially cleave tripeptides from the N-terminus of larger polypeptides, have been shown to act on sequences containing the constituent amino acids of Gly-Ala-Val. A tripeptidyl peptidase from human erythrocytes, for example, sequentially cleaves a pentadecapeptide that includes a Val-Gly-Ala sequence. nih.gov In the context of microbial enzymes, peptidases from Lactobacillus helveticus are known to possess hydrolytic capabilities for peptides containing aliphatic amino acids such as alanine and valine. mdpi.com

The sequence of amino acids in a peptide is a critical determinant of its utilization by microbial enzymes. Microorganisms possess complex proteolytic systems to break down proteins and peptides into usable amino acids. The amino acid sequence dictates the peptide's susceptibility to specific microbial peptidases.

Lactobacillus species, which are extensively used in food fermentations, have robust proteolytic systems. Lactobacillus helveticus, for example, displays a broad range of hydrolytic sites, including those for aliphatic amino acids like alanine and valine, making it capable of degrading peptides like Gly-Ala-Val. mdpi.com Research on Lactococcus lactis has also identified intracellular proteinases with specificity for alanyl residues. asm.org During the fermentation of rapeseed cake, microbes such as Bacillus and Lysinibacillus contribute to the breakdown of proteins, leading to an increase in dipeptides like L-Valyl-L-Leucine. nih.gov

The importance of sequence is further underscored by the specificity of enzymes like the endopeptidase from Staphylococcus staphylolyticus, which hydrolyzes polyglycine bridges in bacterial cell walls. Its activity is highly dependent on the amino acid composition of the target peptide bridge. asm.org Studies on activated sludge have also demonstrated the differential utilization of dipeptides like alanyl-glycine and glycyl-alanine, emphasizing the role of sequence in microbial metabolism. epa.gov

Kinetic analysis provides quantitative insights into the efficiency of enzymatic reactions. While specific kinetic data for the hydrolysis of this compound by purified peptidases is not extensively detailed in the available literature, studies on related peptides offer valuable information.

A tripeptidyl peptidase purified from human erythrocytes has been characterized kinetically using chromogenic substrates. For the substrate Ala-Ala-Phe-4-methyl-7-coumarylamide, the enzyme exhibited a Michaelis constant (K_m) of 16 µM and a maximum velocity (V_max) of 13 µmol min⁻¹ mg⁻¹. nih.gov For comparison, its activity on a standard peptide substrate yielded a K_m of 13 µM and a V_max of 24 µmol min⁻¹ mg⁻¹. nih.gov These values illustrate the enzyme's high affinity and catalytic efficiency for specific tripeptide sequences.

Kinetic studies have also been performed on the chemical hydrolysis of dipeptides. For instance, the acid-catalyzed hydrolysis of glycyl-L-valine in 2 M HCl has been investigated, revealing first-order rate constants for both hydrolysis and a reversible sequence-inversion process. rsc.orgrsc.org Although this represents a chemical rather than an enzymatic process, it provides a baseline for understanding the stability of the peptide bond.

The table below summarizes kinetic data for related enzymatic reactions, highlighting the range of affinities and catalytic rates observed for different peptide substrates.

Enzyme/ConditionSubstrateK_m (µM)V_max (µmol min⁻¹ mg⁻¹)
Human Erythrocyte Tripeptidyl PeptidaseAla-Ala-Phe-4-methyl-7-coumarylamide1613
Human Erythrocyte Tripeptidyl PeptidaseArg-Arg-Ala-Ser(³²P)-Val-Ala1324
Nocardia orientalis D-PeptidaseD-leucyl-D-leucine210Not specified
Nocardia orientalis D-PeptidaseL-leucyl-D-leucine440Not specified

This table presents kinetic data for peptidases acting on various substrates to illustrate typical enzyme kinetics. Data for this compound itself is not specified in the cited sources.

Interactions with Biological Macromolecules and Systems

Beyond enzymatic degradation, Gly-Ala-Val and similar peptide sequences are involved in significant interactions with larger biological molecules, influencing processes from protein aggregation to metabolic regulation.

Peptide sequences containing glycine (B1666218), alanine, and valine can act as critical motifs in protein-protein interactions. A notable example is the role of a specific peptide motif in the fibrillization of human alpha-synuclein, a process linked to neurodegenerative diseases like Parkinson's disease. nih.gov

A study identified a nine-residue peptide motif, ⁶⁶VGGAVVTGV⁷⁴, which contains a Gly-Ala-Val sequence, as essential for the aggregation and cytotoxicity of alpha-synuclein. nih.gov Deletion of this entire "GAV motif" was found to completely abolish the protein's ability to form fibrils and its associated toxicity. nih.gov This finding strongly suggests that this sequence is directly involved in the binding interactions that lead to the formation of amyloid-like aggregates. Further mutagenesis studies showed that introducing charged residues into this region could slow down or prevent filament formation, highlighting the importance of the hydrophobic and structural characteristics of the Gly-Ala-Val containing segment. nih.gov

Computational modeling studies also provide insight into how peptides containing these amino acids bind within the active sites of enzymes, a fundamental form of peptide-protein interaction. acs.org

The constituent amino acids of this compound—glycine, alanine, and valine—are central to primary metabolism. The breakdown of this tripeptide provides these amino acids, which can then enter their respective metabolic pathways. In this context, Gly-Ala-Val can be considered a model for how peptides serve as a source of precursors for biosynthesis.

Valine and alanine are both synthesized from pyruvate (B1213749), a key product of glycolysis. agriculturejournals.czwikipedia.org The biosynthesis of valine involves a four-enzyme pathway that starts with the condensation of two pyruvate molecules. wikipedia.org Alanine is typically formed in a single transamination step from pyruvate. agriculturejournals.czjaypeedigital.com The catabolism of Gly-Ala-Val through hydrolysis releases free alanine and valine, which directly feed into the cellular pool of these amino acids. This pool is then available for the synthesis of new proteins or for entry into catabolic pathways that fuel the tricarboxylic acid (TCA) cycle. nih.gov

While direct evidence of Gly-Ala-Val as a formal intermediate in a biosynthetic pathway is not established, the role of peptides as precursors is seen in other biological systems. For example, in the biosynthesis of certain flavor compounds in Allium species (like onions and garlic), γ-glutamyl peptides are known to be biosynthetic intermediates. oup.com Similarly, the biosynthesis of the peptide aldehyde tyrvalin involves a dipeptide as a tethered intermediate. harvard.edu These examples provide a paradigm for how peptides can function as precursors, a role that Gly-Ala-Val models by delivering essential amino acid building blocks upon its degradation.

Coordination Chemistry of this compound with Metal Ions

Extensive searches for specific research on the coordination chemistry of the tripeptide this compound with metal ions have revealed a notable lack of direct experimental studies and published data. The existing literature primarily mentions this compound as a fundamental example of a tripeptide to illustrate peptide bond formation. slideshare.netjaypeedigital.comjasulib.org.kgjaypeedigital.comscribd.comkonkur.in Consequently, there are no specific data tables or detailed research findings on the stability constants, coordination modes, or structural characterization of its metal complexes.

However, the coordination behavior of this compound can be inferred by examining studies on its constituent amino acids (glycine, alanine, and valine) and structurally related dipeptides, such as glycyl-L-valine and glycyl-alanine. Peptides and amino acids are well-recognized as effective chelating ligands for a variety of metal ions. rsc.orggoogle.com

In complexes with metal ions, amino acids and short peptides typically coordinate through the nitrogen atom of the N-terminal amino group and the oxygen atom of the C-terminal carboxyl group, forming a stable five-membered chelate ring. rsc.orgrjpbcs.comnih.gov Studies on mixed ligand complexes involving glycine, L-alanine, and L-valine with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) have shown that these amino acids act as bidentate ligands. rjpbcs.comchem-soc.si For instance, in mixed ligand palladium(II) complexes, both glycine and alanine, or glycine and valine, bind to the metal center through the amino-nitrogen and carboxyl-oxygen atoms. nih.gov

The peptide bond itself can also be involved in coordination, typically after deprotonation of the amide nitrogen. This mode of binding is usually facilitated by certain metal ions under specific pH conditions.

Based on these general principles, it is anticipated that this compound would interact with metal ions primarily through its terminal amino and carboxyl groups. The coordination could also potentially involve the oxygen atoms of the peptide carbonyl groups and, under certain conditions, the deprotonated nitrogen atoms of the peptide linkages. The specific coordination geometry and the stability of the resulting complexes would be influenced by factors such as the nature of the metal ion, the pH of the solution, and the steric effects of the amino acid side chains (the methyl group of alanine and the isopropyl group of valine).

Computational Modeling and Simulation of Glycyl Alanyl Valine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are employed to elucidate the intrinsic electronic properties of Glycyl-alanyl-valine, offering a fundamental understanding of its structure, stability, and chemical reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the peptide's electron distribution and predict its behavior in chemical reactions. swinburne.edu.au

DFT, particularly using functionals like B3LYP, is a common approach for geometry optimization to find the most stable three-dimensional structure of the peptide. ajrconline.orgrsc.org These calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles. rsc.org Once the optimized geometry is obtained, further calculations can reveal the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. ajrconline.org

From these frontier molecular orbitals, various "conceptual-DFT" reactivity descriptors can be calculated. These include:

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

These descriptors provide a detailed reactivity profile for this compound, predicting how it might interact with other molecules or metal ions. ajrconline.org Advanced ab initio methods, such as Hartree-Fock (HF) combined with Møller-Plesset perturbation theory (MP2), can also be used for high-accuracy calculations of molecular geometries and properties, providing a benchmark for DFT results. researchgate.net

Table 1: Key Electronic Properties from Quantum Chemical Calculations

Property Description Method of Calculation
Optimized Geometry The lowest energy 3D conformation of the molecule. DFT (e.g., B3LYP), ab initio (e.g., HF/MP2)
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. DFT, ab initio
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. DFT, ab initio
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. DFT, ab initio
Reactivity Descriptors Chemical potential, hardness, softness, electrophilicity index. Conceptual-DFT based on HOMO/LUMO energies
Vibrational Frequencies Predicted infrared and Raman spectra for structural identification. DFT, ab initio

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules, providing a dynamic view of this compound's behavior in solution. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, interactions with solvent, and binding events over time.

All-atom MD simulations, often using force fields like CHARMM or AMBER, can track the trajectory of every atom in the peptide and surrounding water molecules. researchgate.net This detail is crucial for understanding the subtle interplay of forces that govern the peptide's flexibility and its interactions with other molecules. Enhanced sampling techniques, such as Replica-Exchange Molecular Dynamics (REMD), are frequently used to overcome the high energy barriers between different conformational states, allowing for a more thorough exploration of the peptide's free-energy landscape in a computationally feasible timeframe. researchgate.netnih.gov

MD simulations are a powerful tool for studying how a short peptide like this compound folds from a random, extended chain into a more defined three-dimensional structure. nih.gov Simulations can capture the formation of local secondary structure elements, such as β-turns, which are common in short peptides. researchgate.net By starting simulations from a fully extended conformation, researchers can observe the sequence of events leading to a folded state, including the initial hydrophobic collapse and the formation of stabilizing intramolecular hydrogen bonds. researchgate.netplos.org

Replica-exchange molecular dynamics (REMD) is particularly effective for mapping folding and unfolding processes. researchgate.netplos.org In REMD, multiple simulations of the peptide are run in parallel at different temperatures. Periodically, the conformations between adjacent temperatures are swapped, allowing the low-temperature replicas to escape from local energy minima and explore a wider range of the conformational space. nih.gov This provides detailed, atomic-level insight into the transient structures and pathways involved in folding and unfolding, revealing how the peptide navigates its energy landscape on timescales ranging from nanoseconds to microseconds. researchgate.net

Understanding how this compound interacts with larger protein targets is critical for elucidating its potential biological role. Computational approaches that combine molecular docking with MD simulations are used to predict and analyze these binding events. frontiersin.orgbiorxiv.org

The process typically begins with global docking, where programs like PeptiDock search for potential binding poses of the flexible peptide onto the surface of a rigid or semi-flexible protein receptor. frontiersin.orgyoutube.com This initial step generates numerous possible complex structures. The most promising of these docked poses are then used as starting points for all-atom MD simulations.

Enhanced sampling methods, such as Gaussian accelerated Molecular Dynamics (GaMD), are often employed to refine the binding poses and explore the dynamics of the binding process. frontiersin.orgbiorxiv.org GaMD simulations add a harmonic potential to smooth the system's potential energy surface, which accelerates the conformational sampling and allows for the observation of binding and unbinding events. biorxiv.org These simulations can reveal the key amino acid residues involved in the interaction, the stability of the bound complex, and the mechanism of association and dissociation at an atomistic level. frontiersin.orgnih.gov

This compound, like many peptides, may have the ability to self-assemble into larger aggregates, a process implicated in both biological functions and disease. recherche-demence.ch Both atomistic and coarse-grained (CG) simulation methods are used to study these aggregation phenomena.

Atomistic simulations provide a high-resolution view of the initial stages of aggregation, such as dimer formation, revealing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive the process. However, due to their computational cost, they are limited to small numbers of peptides and short timescales.

To study the formation of larger oligomers and explore longer timescale events, coarse-grained (CG) models like MARTINI or UNRES are utilized. recherche-demence.chnih.gov In CG models, groups of atoms are represented as single interaction beads, which significantly reduces the computational complexity. smsyslab.orgnih.gov This allows for simulations of hundreds or thousands of peptide molecules over microseconds, making it possible to observe the formation of various aggregate structures, such as amorphous clusters, liquid-like droplets, or ordered fibrillar structures. nih.govpensoft.net MREMD simulations with CG models are particularly useful for studying the thermodynamics and structural characteristics of these self-assembly processes. nih.gov

Free Energy Calculations for Binding and Self-Assembly Events

To quantify the stability of this compound in its different states (e.g., folded vs. unfolded, bound vs. unbound), researchers perform free energy calculations. These calculations provide a thermodynamic basis for understanding why a peptide prefers a certain conformation or binds to a specific partner. acs.org

The free energy difference (ΔG) between two states, such as the folded and unfolded states of the peptide, determines the equilibrium between them. stanford.edu This can be calculated from the populations of states sampled during long MD simulations, often from REMD simulations that provide enhanced sampling of the conformational landscape. researchgate.net

For binding events, the binding free energy quantifies the affinity of the peptide for its protein target. Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate binding free energies from MD simulation trajectories. A more rigorous, albeit computationally intensive, method is the calculation of the Potential of Mean Force (PMF). The PMF determines the free energy profile along a chosen reaction coordinate, such as the distance between the peptide and its binding site on a protein. frontiersin.org This profile reveals the depth of the free energy well of the bound state, corresponding to the binding affinity, as well as any energy barriers along the binding or unbinding pathway. frontiersin.orgacs.org

Application of Bioinformatics and Peptide Language Models for Functional Prediction

Recent advances in artificial intelligence have led to the development of protein and peptide language models (pLMs), which can predict the functional properties of a peptide based solely on its amino acid sequence. mdpi.com These models, inspired by large language models (LLMs) used in natural language processing, treat peptide sequences as a language where amino acids are the words. arxiv.org

Models like PeptideBERT utilize a transformer-based architecture, such as ProtBERT, which is pre-trained on vast databases of known protein sequences. arxiv.org During pre-training, the model learns the complex patterns, context, and relationships between amino acids in a sequence. nih.gov This pre-trained model is then fine-tuned on smaller, curated datasets for specific downstream tasks, such as predicting:

Antimicrobial activity rsc.org

Hemolytic toxicity arxiv.org

Solubility arxiv.org

Membrane permeability biorxiv.org

For a novel peptide like this compound, these language models could be used to generate rapid, initial predictions of its potential biological activities without the need for time-consuming simulations or laboratory experiments. By inputting the sequence "Gly-Ala-Val," a fine-tuned pLM could output a probability score for various functions, helping to guide further experimental investigation. rsc.orgbiorxiv.org

Advanced Analytical Characterization Techniques for Glycyl Alanyl Valine

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides like Glycyl-alanyl-valine. nih.govacs.org It is primarily employed to separate the peptide from impurities, such as byproducts from synthesis (e.g., deletion or insertion sequences) or degradation products, thereby allowing for accurate purity assessment and quantification. acs.orgresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In this method, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). acs.org this compound, being a relatively polar molecule, will elute from the column based on its interaction with the stationary phase. The elution time is characteristic of the molecule under specific conditions, and the area under the corresponding peak in the chromatogram is proportional to its concentration. Purity levels are often determined by the relative peak area, with purities exceeding 95% being common for well-purified peptide standards. acs.org For instance, the related dipeptide Glycyl-L-valine has been reported with a purity of 99.42% as determined by HPLC. nsf.gov

Table 1: Typical RP-HPLC Parameters for Analysis of this compound

ParameterTypical SettingPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides a nonpolar stationary phase for separation based on hydrophobicity.
Mobile Phase A 0.1% TFA in WaterAqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier; increasing its concentration elutes more hydrophobic compounds.
Gradient 5% to 95% B over 30 minA gradual increase in the organic modifier allows for the separation of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Detection UV at 214/220 nmThe peptide bond absorbs strongly at these wavelengths, allowing for sensitive detection.
Column Temp. 25-40 °CTemperature control ensures reproducible retention times.

This table presents a generalized set of parameters. Actual conditions must be optimized for specific instrumentation and sample matrices.

Mass Spectrometry (MS) Techniques (ESI-MS, HPLC-MS-MS) for Molecular Weight Determination and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of peptides. acs.org It provides precise molecular weight information and can confirm the amino acid sequence. atascientific.com.au

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for peptides. It allows the molecule to be ionized directly from a solution into the gas phase with minimal fragmentation. For this compound (Molecular Formula: C₁₀H₁₉N₃O₄, Molecular Weight: 245.28 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent ion corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 246.14. themedicinemaker.comgattefosse.com Other adducts, such as the sodium adduct [M+Na]⁺, might also be observed.

Tandem Mass Spectrometry (HPLC-MS-MS) combines the separation power of HPLC with the structural analysis capabilities of tandem MS. researchgate.net After separation by HPLC, the parent ion (e.g., m/z 246.14 for this compound) is selected and subjected to collision-induced dissociation (CID). This process fragments the peptide at its amide bonds, producing a series of characteristic 'b' and 'y' ions. Analysis of the mass differences between these fragment ions allows for the direct verification of the amino acid sequence.

b-ions contain the N-terminus and are formed by cleavage of the peptide bond, with the charge retained on the N-terminal fragment.

y-ions contain the C-terminus and are formed with charge retention on the C-terminal fragment.

For this compound (Gly-Ala-Val), the expected major fragment ions would confirm the sequence. For example, the b₂-ion (Gly-Ala) and the y₁-ion (Val) would be key indicators of the correct sequence.

Diffusion Measurement Techniques (e.g., Taylor Dispersion) for Solute-Solvent Interactions

Understanding how a peptide interacts with its solvent is fundamental to characterizing its behavior in solution. Diffusion measurement techniques provide insights into the hydrodynamic size and conformation of the peptide.

Taylor Dispersion Analysis (TDA) is a powerful, microcapillary-based technique for measuring the diffusion coefficient of a solute. In TDA, a small pulse of the sample (e.g., this compound solution) is injected into a laminar flow of a run buffer within a narrow capillary. The pulse spreads out (disperses) due to the combined effects of convection and radial diffusion. By monitoring the concentration profile of the dispersed pulse over time, the molecular diffusion coefficient (D) can be precisely calculated.

From the diffusion coefficient, the hydrodynamic radius (R_h) of the peptide can be determined using the Stokes-Einstein equation. This provides information on the effective size of the solvated peptide in a particular medium. TDA is well-suited for small molecules and peptides and can be used to study: nih.gov

Solute-solvent interactions : Changes in the hydrodynamic radius in different solvents can indicate conformational changes or varying degrees of solvation.

Self-association : By measuring the diffusion coefficient at different peptide concentrations, one can investigate tendencies for aggregation or self-interaction.

Binding interactions : Changes in the diffusion coefficient upon the addition of a binding partner can also be used to characterize complex formation.

Table 2: Principles and Outputs of Taylor Dispersion Analysis (TDA)

PrincipleDescriptionKey Output
Dispersion Measurement A nanoliter-scale pulse of the analyte is injected into a capillary with a laminar flow. The broadening of the pulse (Taylorgram) is measured by a UV detector at two points.Taylorgram (Concentration vs. Time Profile)
Diffusion Calculation The degree of band broadening is inversely proportional to the diffusion coefficient of the molecule.Diffusion Coefficient (D)
Size Determination The hydrodynamic radius is calculated from the diffusion coefficient via the Stokes-Einstein equation.Hydrodynamic Radius (R_h)

Integration of Multi-Technique Approaches for Comprehensive Characterization

No single analytical technique can provide a complete picture of a peptide's properties. A comprehensive characterization of this compound relies on the integration of multiple, orthogonal methods. acs.orgresearchgate.net

For example, the combination of HPLC and MS (HPLC-MS) is a powerful hyphenated technique. HPLC first separates this compound from any impurities, which are then individually analyzed by MS for identification. atascientific.com.au This confirms that the main peak in the chromatogram corresponds to the correct molecular weight and that impurity peaks can be identified based on their mass. Further analysis by HPLC-MS-MS confirms the primary amino acid sequence of the peptide. researchgate.net

Once purity and identity are confirmed, DSC can be used to assess the peptide's thermal stability, identifying temperatures at which it might degrade or undergo phase changes. mdpi.com If this compound is intended to interact with a biological target, ITC provides the definitive thermodynamic data on its binding affinity and the forces driving the interaction. Finally, TDA offers a detailed view of the peptide's behavior in solution, reporting on its hydrodynamic size and its interactions with the solvent environment.

By combining the data from these advanced analytical methods, a comprehensive profile of this compound is established, covering its purity, chemical identity, structural integrity, thermal stability, and interactive properties.

Conclusion and Future Research Directions

Summary of Key Research Findings on Glycyl-alanyl-valine

Research on the tripeptide this compound (GAV) is sparse, with the most significant and detailed investigation being a structural analysis via X-ray crystallography. This key study provides the bulk of our current understanding of the molecule's solid-state conformation.

The synthetic peptide Gly-L-Ala-L-Val (GAV) was crystallized as a trihydrate (C₁₀H₁₉N₃O₄·3H₂O) and its structure was determined using direct methods. nih.gov The analysis revealed that the peptide exists as a zwitterion within the crystal lattice, a common characteristic for peptides where the N-terminal amino group is protonated (NH₃⁺) and the C-terminal carboxyl group is deprotonated (COO⁻). nih.gov

The crystal structure of GAV was solved and refined to a final R-index of 0.05 for 1489 reflections. nih.gov The peptide adopts a conformation that is described as being near an alpha-helical turn. nih.gov This is a significant finding, as it suggests a sequence preference for the nucleation of helical structures even in a short peptide. nih.gov The stability of this conformation is critically dependent on the presence of water molecules within the crystal structure. One water molecule forms a bridge between the charged amino and carboxyl termini, effectively acting as a fourth residue to complete the helical turn by forming two hydrogen bonds. nih.gov Two additional water molecules contribute to stabilizing the structure by forming intermolecular hydrogen bonds, resulting in a column of molecules that resembles an alpha-helix. nih.gov

Detailed conformational analysis showed that the peptide bonds in GAV exhibit significant deviation from planarity. nih.gov The specific torsion angles for the peptide backbone were determined, providing precise data on its three-dimensional shape. nih.gov

Table 1: Crystallographic and Conformational Data for this compound (GAV)

Parameter Value
Molecular Formula C₁₀H₁₉N₃O₄·3H₂O
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 8.052 Å, b = 6.032 Å, c = 15.779 Å, β = 98.520°
Volume (V) 757.8 ų
Molecules per unit cell (Z) 2
Backbone Torsion Angles ψ₁ = -150.7°, φ₂ = -68.7°, ψ₂ = -38.1°, φ₃ = -74.8°
Peptide Bond Angles (ω) ω₁ = -171.3°, ω₂ = -172.0°

Data sourced from Lalitha et al., 1996. nih.gov

Beyond this singular, detailed structural study, this compound is frequently used in biochemistry textbooks as a standard example to illustrate the principles of peptide nomenclature and structure, where it is often abbreviated as Gly-Ala-Val or GAV. jaypeedigital.comresearchgate.netjaypeedigital.comjaypeedigital.com

Identification of Unexplored Research Avenues and Methodological Gaps

Despite its simplicity and use as a textbook example, this compound remains largely uncharacterized beyond its solid-state structure. This highlights significant gaps in the scientific literature and points toward numerous avenues for future research.

Unexplored Research Areas:

Biological Activity: There is a pronounced lack of investigation into the potential biological functions of GAV. While tripeptides, in general, are known to act as building blocks for proteins, modulators of enzyme activity, or possess antioxidant properties, no specific biological activity has been demonstrated for this compound. ontosight.ai Research could explore its potential antimicrobial, antioxidant, or cell-signaling capabilities.

Thermodynamic Properties: Detailed experimental data on the thermodynamic properties of GAV are absent. Important parameters such as melting point, enthalpy of fusion, and solubility in various solvents at different temperatures have not been experimentally determined. ebi.ac.uk Such data are crucial for both fundamental understanding and practical applications in areas like pharmaceutical formulation.

Solution-State Conformation: The definitive research on GAV's structure was performed on a crystal. nih.gov The peptide's conformational dynamics in an aqueous solution are unknown. It is an open question whether the near-helical structure is maintained in solution or if the peptide exists as an ensemble of different conformations.

Chemical Synthesis: While the synthesis of GAV is achievable through standard peptide synthesis methods, there are no published studies focusing on an optimized, high-yield synthesis protocol specifically for this tripeptide.

Peptide Degradation and Stability: The stability of GAV under various conditions (e.g., pH, temperature, presence of enzymes) has not been studied. Understanding its degradation pathways, including its susceptibility to oxidation at the constituent amino acid residues, is essential for any potential application. nih.gov

Methodological Gaps:

Spectroscopic Analysis in Solution: There is a clear need for the application of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structure and dynamics of GAV in an aqueous environment.

Advanced Calorimetry: The use of methods like Fast Scanning Calorimetry (FSC) could be employed to measure the melting properties of GAV, which likely decomposes upon slow heating in conventional calorimeters.

Biological Screening: High-throughput screening methods have not been applied to GAV to assess its potential interactions with biological targets such as receptors or enzymes.

Computational Modeling: While a crystal structure exists, further computational studies, such as molecular dynamics simulations, could predict its behavior in solution and its potential to interact with other molecules, providing testable hypotheses for experimental work.

Broader Implications for Fundamental Peptide Science and Interdisciplinary Fields

The limited research on this compound nevertheless holds several broader implications for peptide science and related disciplines.

Fundamental Peptide Folding: The observation that a simple, short tripeptide can adopt a stable, near-helical conformation is highly relevant to the study of protein folding. nih.gov It supports the hypothesis that certain short amino acid sequences can act as nucleation sites, initiating the formation of secondary structures like alpha-helices. The stabilizing role of water molecules in this context is also a crucial insight, highlighting the interplay between peptide and solvent in directing folding pathways.

Biomaterial and Supramolecular Chemistry: Understanding the self-assembly and defined structure of small peptides is fundamental to the rational design of novel peptide-based biomaterials. The well-defined solid-state structure of GAV makes it an excellent, simple model system for studying the forces that govern peptide self-assembly and for benchmarking computational prediction methods.

Prebiotic Chemistry and Astrobiology: Simple amino acids and the peptides they form are central to theories on the origin of life. Glycine (B1666218), alanine (B10760859), and valine are all amino acids that have been found in meteorites or produced in prebiotic simulation experiments. Characterizing the structural preferences and stability of simple peptides like GAV provides valuable data points for models of chemical evolution and the emergence of structured polymers on early Earth.

Analytical Method Development: The study of simple, well-defined peptides can serve as a benchmark for developing and validating new analytical techniques. For instance, quantifying the oxidation products of peptides containing glycine, alanine, and valine can help refine mass spectrometry methods for studying oxidative stress in more complex proteins. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Glycyl-alanyl-valine with high purity for in vitro studies?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu chemistry for stepwise coupling. Post-synthesis, reverse-phase HPLC with C18 columns (gradient elution: 0.1% TFA in water/acetonitrile) ensures purification. Mass spectrometry (MS) and amino acid analysis validate purity (>97%, as per research-grade standards) . For solution-phase synthesis, optimize reaction conditions (e.g., DCC/HOBt coupling agents) and monitor via thin-layer chromatography (TLC) .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H/13C) to confirm backbone conformation and stereochemistry.
  • FT-IR to identify amide I (1640–1680 cm⁻¹) and amide II (1520–1550 cm⁻¹) bands.
  • Circular dichroism (CD) to assess secondary structure in aqueous solutions .
    • Cross-reference with commercial standards (e.g., TCI America’s spectral data) to eliminate batch variability .

Q. What factors influence the stability of this compound under experimental conditions?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized peptides at –20°C in airtight, light-protected containers to prevent hydrolysis/oxidation. For aqueous solutions, use buffers (e.g., PBS, pH 7.4) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 24–48 hours under stress conditions (e.g., 37°C) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency procedures : For skin contact, wash with water for 15 minutes; consult SDS for region-specific disposal regulations .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer :

  • Control experiments : Include scrambled or D-amino acid analogs to confirm sequence-specific effects.
  • Orthogonal assays : Combine cell viability (MTT assay) with target-specific readouts (e.g., ELISA for receptor binding).
  • Replicate studies : Use independent synthesis batches and cross-validate with blinded analysis to eliminate bias .
    • Document all variables (e.g., solvent, concentration) per NIH preclinical reporting guidelines .

Q. What computational models predict this compound’s interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model peptide-membrane interactions (e.g., lipid bilayer penetration).
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic properties of peptide bonds in enzymatic cleavage.
  • Docking studies (AutoDock Vina) : Screen against protein databases (PDB) to identify binding motifs .

Q. What in vivo experimental designs optimize pharmacokinetic profiling of this compound?

  • Methodological Answer :

  • Animal models : Administer IV/bolus doses (e.g., 5–10 mg/kg in rodents) and collect plasma at timed intervals.
  • Bioanalytical methods : LC-MS/MS with stable isotope-labeled internal standards quantifies plasma concentrations.
  • Tissue distribution : Use radiolabeled peptides (14C/3H) and autoradiography for organ-specific uptake analysis .

Q. How should dose-response relationships in cell-based assays be statistically analyzed?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare IC50/EC50 values across experimental groups.
  • Power analysis : Predefine sample sizes (n ≥ 3) to ensure statistical robustness .

Data Reporting and Compliance

  • Regulatory alignment : Adhere to OECD guidelines for ecotoxicity testing (e.g., algal growth inhibition assays) when evaluating environmental impact .
  • Preclinical transparency : Include raw data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.